Ethyl (S)-3-Piperidinecarboxylate D-Tartrate

説明

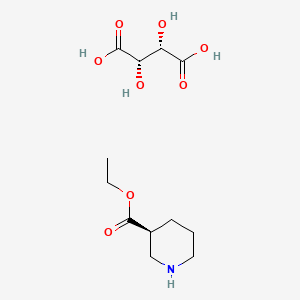

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is a useful research compound. Its molecular formula is C12H21NO8 and its molecular weight is 307.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in research and medicine, and comparisons with related compounds.

- Molecular Formula : CHNO, CHO

- Molecular Weight : 307.3 g/mol

- CAS Number : 83602-38-4

- Synonyms : Ethyl (S)-Nipecotate D-Tartrate, (S)-3-Piperidinecarboxylic Acid Ethyl Ester D-Tartrate

Synthesis and Preparation

The synthesis of this compound typically involves the esterification of (S)-3-piperidinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction is performed under reflux conditions to ensure complete esterification, followed by purification through recrystallization or distillation.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. Its chiral nature allows for selective binding, which can modulate enzymatic activity and influence various metabolic processes. The compound may act as an inhibitor or activator of certain pathways, particularly those involved in neurological functions .

Pharmacological Effects

- Neurological Applications : Research indicates that this compound may have potential applications in treating neurological disorders. It has been investigated for its role in modulating neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal excitability and preventing seizures .

- Antimicrobial Activity : Preliminary studies suggest that this compound could exhibit antimicrobial properties, although detailed investigations are necessary to confirm these effects and elucidate the underlying mechanisms .

- Chiral Building Block : In synthetic organic chemistry, it serves as a chiral building block for the development of various pharmaceuticals, enhancing the efficacy and selectivity of drug candidates.

Case Studies and Research Findings

Several research studies have highlighted the biological significance of this compound:

- A study focused on resolving racemic mixtures of piperidine derivatives demonstrated that the (S) enantiomer exhibited distinct biological activities compared to its (R) counterpart. This resolution process utilized di-benzoyl-L-tartaric acid as a resolving agent, leading to improved yields of biologically active compounds .

- Another investigation into the pharmacokinetics and pharmacodynamics of related compounds revealed that modifications to the piperidine structure could significantly alter their therapeutic profiles, indicating the importance of structural nuances in drug design .

Comparative Analysis

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Potential neuroprotective effects; antimicrobial activity | Neurological disorders; synthetic applications |

| Ethyl 4-Piperidinecarboxylate | Different reactivity; potential analgesic effects | Pain management; chiral synthesis |

| Diethyl D-Tartrate | Used as a resolving agent in asymmetric synthesis | Chiral resolution; catalysis |

科学的研究の応用

Synthesis and Resolution

The synthesis of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate typically involves the resolution of racemic piperidine derivatives using di-benzoyl-L-tartaric acid. This method allows for the efficient separation of enantiomers, yielding high purity products suitable for further chemical transformations .

Key Steps in Synthesis:

- Reaction Setup: The racemic mixture is dissolved in a solvent, often ethanol.

- Heating and Cooling: The mixture is heated until dissolved and then cooled to promote crystallization of the desired enantiomer.

- Separation: The (S)-enantiomer precipitates out, allowing for easy recovery through filtration .

Neurological Disorders

This compound has been studied for its potential use in treating neurological disorders due to its interaction with the GABA neurotransmitter system. Compounds derived from this piperidine derivative have shown promise as substrate-competitive inhibitors, which can modulate GABA uptake and potentially alleviate symptoms associated with anxiety and epilepsy .

Antimicrobial Activity

Research indicates that derivatives of Ethyl (S)-3-Piperidinecarboxylate exhibit antimicrobial properties. For instance, modifications to the piperidine structure have resulted in compounds effective against various bacterial strains, highlighting its potential in developing new antibiotics .

Use in Drug Development

A notable case study involved the synthesis of a novel compound derived from Ethyl (S)-3-Piperidinecarboxylate that demonstrated significant activity against drug-resistant strains of bacteria. The compound was synthesized via a multi-step reaction involving the initial formation of the tartrate salt followed by selective modifications to enhance its pharmacological profile .

Clinical Applications

In clinical settings, compounds based on Ethyl (S)-3-Piperidinecarboxylate have been investigated for their efficacy in treating conditions such as depression and anxiety disorders. Clinical trials have shown promising results, with participants reporting improved symptoms following treatment with these piperidine-based drugs .

化学反応の分析

Resolution of Racemic Ethyl Nipecotate

The compound is synthesized via diastereomeric salt formation to resolve racemic ethyl nipecotate (3-piperidinecarboxylate). Di-benzoyl-L-tartaric acid (L-DBTA) reacts with racemic ethyl nipecotate in a 91% aqueous ethanol solvent, enabling preferential crystallization of the (S)-enantiomer-enriched tartrate salt .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | 91% aqueous 2B-ethanol |

| Temperature (dissolution) | 76°C |

| Cooling method | Seeding at 71°C, unaided cooling |

| Yield | 32% |

| Enantiomeric excess (ee) | >98% (via Mosher amide analysis) |

The (S)-enantiomer precipitates as a 2:1 nipecotate:tartrate complex, confirmed by NMR .

Conversion to Free Base

The tartrate salt is treated with a base (e.g., NaOH) to liberate the free (S)-ethyl nipecotate, which serves as a versatile intermediate :

Procedure:

-

Dissolve the tartrate salt in water or dichloromethane.

-

Add aqueous NaOH (or other bases) to deprotonate the tartrate.

-

Extract the free base into an organic solvent (e.g., CHCl).

Key Data:

-

The free base is used directly in subsequent reactions, such as Mosher amide formation or alkylation .

Mosher Amide Formation for Chirality Analysis

The free base undergoes derivatization with (R)-Mosher acid [(R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid] to confirm enantiopurity :

Reaction Scheme:

Conditions:

| Parameter | Value |

|---|---|

| Solvent | CHCl |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Coupling agent | 1,3-Dicyclohexylcarbodiimide (DCC) |

| Analysis | GC/HPLC retention time comparison |

Outcome:

Alkylation and Quaternary Ammonium Salt Formation

The free base is alkylated to synthesize pharmacologically active quaternary ammonium salts. For example, reaction with benzyl halides and methyl iodide yields immunopotentiating agents :

Example Reaction:

Conditions:

Ester Hydrolysis (Potential Reaction)

While not explicitly documented in the sources, the ethyl ester moiety can theoretically undergo hydrolysis to form (S)-nipecotic acid under acidic or basic conditions:

Expected Conditions:

-

Acidic: HCl (aqueous), reflux.

-

Basic: NaOH (aqueous), followed by acidification.

Stability and Solubility Considerations

特性

IUPAC Name |

2,3-dihydroxybutanedioic acid;ethyl piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPGQKZOPPDLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167392-57-6, 83602-38-4 | |

| Record name | Ethyl (R)-Nipecotate L-Tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (S)-Nipecotate D-Tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。